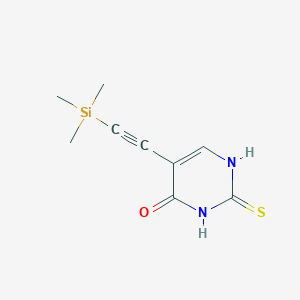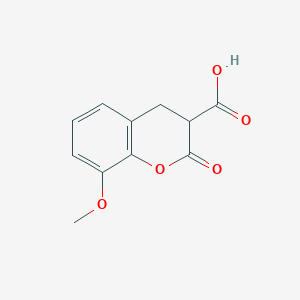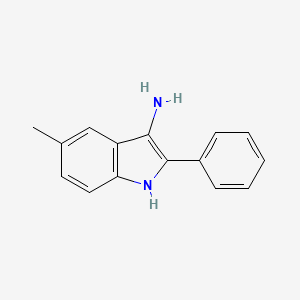
2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by the presence of a thioxo group at the second position and a trimethylsilyl-ethynyl group at the fifth position of the pyrimidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one and trimethylsilylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate or sodium hydride to deprotonate the starting material.
Coupling Reaction: The deprotonated intermediate is then reacted with trimethylsilylacetylene in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.
Substitution: The trimethylsilyl-ethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thioxo-2,3-dihydropyrimidin-4(1H)-one: Lacks the trimethylsilyl-ethynyl group, making it less lipophilic.
5,6-Dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: Contains additional methyl groups, altering its chemical reactivity and biological activity.
Uniqueness
2-Thioxo-5-((trimethylsilyl)ethynyl)-2,3-dihydropyrimidin-4(1H)-one is unique due to the presence of both the thioxo and trimethylsilyl-ethynyl groups. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for covalent bonding with biological targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
649558-83-8 |
|---|---|
Formule moléculaire |
C9H12N2OSSi |
Poids moléculaire |
224.36 g/mol |
Nom IUPAC |
2-sulfanylidene-5-(2-trimethylsilylethynyl)-1H-pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2OSSi/c1-14(2,3)5-4-7-6-10-9(13)11-8(7)12/h6H,1-3H3,(H2,10,11,12,13) |
Clé InChI |
MLKDNNPRTMYNQH-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C#CC1=CNC(=S)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)
![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)
![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)

